lithium(1+) ion (5S)-5-(4-fluorophenyl)-5-hydroxypentanoate

Übersicht

Beschreibung

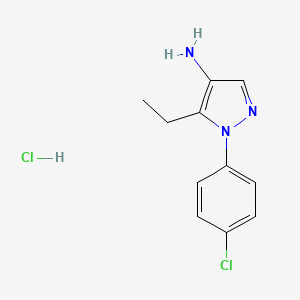

The compound is a lithium salt of a fluorophenyl-substituted hydroxypentanoate. The presence of the fluorophenyl group suggests that it may have interesting chemical properties, as fluorine substitution is often used to modify the chemical behavior of organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely show interesting features due to the presence of the fluorophenyl group. Fluorine’s high electronegativity often leads to significant effects on the electronic structure of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the fluorophenyl group and the carboxylate salt. For example, it might have higher lipophilicity compared to a similar compound without the fluorine atom .Wissenschaftliche Forschungsanwendungen

Structural and Transport Properties of Lithium-Containing Materials

Lithium-containing NASICON-structured materials are highlighted for their promising applications in solid-state Li-ion conductors, crucial for electrochemical energy storage devices. High conductivities are achieved through specific compositions, pointing to the importance of lithium ions in enhancing charge carrier mobility (Rossbach, Tietz, & Grieshammer, 2018).

Electrode-Electrolyte Solution Interactions

Interactions between cathode materials and electrolyte solutions in lithium-ion batteries are critical for performance. The surface chemistry of cathodes like LiCoO2 and LiFePO4 and their interaction with electrolytes influence battery efficiency and stability (Aurbach et al., 2007).

Lithium in Energy Storage

Lithium's role as a cathode material in rechargeable batteries, due to its exceptional electrochemical properties, is essential in modern energy storage technologies. The increasing demand for lithium highlights its strategic importance in the energy sector (Choubey et al., 2016).

Anode Materials for Lithium-Ion Batteries

The exploration of Ti2Nb2xO4+5x anode materials demonstrates the search for high-performance electrode materials that can offer high safety, specific capacities, and cycling stability, essential for lithium-ion battery applications in electric vehicles (Hu et al., 2018).

Fluorophosphate Na-Ion Battery Cathodes

The study of fluorophosphate cathodes for sodium-ion batteries, while not directly related to lithium, suggests a comparative interest in developing alternative energy storage solutions. The limitations in sodium extraction highlight the ongoing challenges in optimizing battery materials for improved performance (Dacek et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

lithium;(5S)-5-(4-fluorophenyl)-5-hydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3.Li/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15;/h4-7,10,13H,1-3H2,(H,14,15);/q;+1/p-1/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJMGIHSUXBTOU-PPHPATTJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=CC=C1C(CCCC(=O)[O-])O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C1=CC(=CC=C1[C@H](CCCC(=O)[O-])O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FLiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1433361.png)

![methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1433366.png)

![Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine](/img/structure/B1433376.png)